2-(4-Chlorophenyl)ethanol chemical properties and structure
2-(4-Chlorophenyl)ethanol chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-(4-Chlorophenyl)ethanol
Introduction
2-(4-Chlorophenyl)ethanol, also known as para-chlorophenethyl alcohol, is an organic compound featuring a chlorinated phenyl group attached to an ethyl alcohol moiety.[1] Its unique structure, with a hydroxyl group and a chlorine atom at the para position of the phenyl ring, significantly influences its chemical properties and biological activities.[1] This compound serves as a valuable intermediate and building block in various fields, including the synthesis of pharmaceuticals and agrochemicals.[1] Research has highlighted its potential as an antimicrobial and insecticidal agent.[1] Furthermore, it has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be utilized in the synthesis of PROTACs for targeted protein degradation.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical protocols.
Chemical Structure
The molecular structure of 2-(4-Chlorophenyl)ethanol consists of a benzene (B151609) ring substituted with a chlorine atom at the para (position 4) and a 2-hydroxyethyl group. The presence of the electronegative chlorine atom on the aromatic ring and the polar hydroxyl group on the ethyl side chain are the key functional features that dictate its reactivity and physical properties.
Caption: 2D structure of 2-(4-Chlorophenyl)ethanol.
Physicochemical Properties
The properties of 2-(4-Chlorophenyl)ethanol are well-documented, providing essential data for its application in research and development.
| Property | Value | Source |
| CAS Number | 1875-88-3 | [1][3] |
| Molecular Formula | C₈H₉ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [1][2][3] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | |
| Physical State (at 20°C) | Liquid | |
| Boiling Point | 153 °C at 30 mmHg | |
| Specific Gravity (20/20) | 1.18 | |
| Refractive Index (n20/D) | 1.55 | |
| Purity (by GC) | >98.0% | |
| SMILES | C1=CC(=CC=C1CCO)Cl | [1] |
| InChI Key | HZFRKZWBVUJYDA-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
Synthesis of 2-(4-Chlorophenyl)ethanol
A documented synthesis process for 2-(4-Chlorophenyl)ethanol involves a two-step procedure starting from 4-chloroacetophenone.[4]
Step 1: Synthesis of 4-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction
-
In a 100 mL three-necked flask, combine 11.8 mL (135.6 mmol) of morpholine, 6.0 g (39 mmol) of 4-chloroacetophenone, and 2.0 g (62.4 mmol) of sulfur powder.[4]
-
The mixture is refluxed at 127°C for 5 hours under magnetic stirring.[4]
-
After cooling to room temperature, 100 mL of ethyl acetate (B1210297) is added, and the mixture is stirred for 30 minutes.[4]
-
The resulting solid, 1-(4-Chlorophenyl)-2-morpholinoethylthione, is filtered and dried.[4]
-
This intermediate is then hydrolyzed to 4-chlorophenylacetic acid.[4]
Step 2: Reduction of 4-Chlorophenylacetic Acid to 2-(4-Chlorophenyl)ethanol
-
Under a nitrogen atmosphere, 50 mL of anhydrous tetrahydrofuran (B95107) is added to a 200 mL three-necked flask and cooled to 0°C in an ice-salt bath.[4]
-
2.2 g (57.8 mmol) of sodium borohydride (B1222165) is added, followed by 4.6 g (27 mmol) of 4-chlorophenylacetic acid.[4]
-
After stirring for 10 minutes, a solution of 6.86 g (27 mmol) of iodine in 40 mL of tetrahydrofuran is added dropwise, maintaining the temperature below 10°C. The reaction proceeds for 1 hour.[4]
-
The reaction temperature is raised to room temperature, and stirring continues for another hour.[4]
-
30 mL of methanol (B129727) is slowly added dropwise, followed by stirring for 10 minutes.[4]
-
The solvent is evaporated under reduced pressure. 80 mL of 20% potassium hydroxide (B78521) solution is added to the residue and stirred for 30 minutes.[4]
-
The solution is extracted with dichloromethane (B109758) (40 mL x 3). The combined organic layers are washed with saturated saline (50 mL), dried over anhydrous sodium sulfate, and evaporated to yield 2-(4-Chlorophenyl)ethanol as a colorless liquid.[4]
Caption: Synthesis workflow for 2-(4-Chlorophenyl)ethanol.
Analytical Methods
Accurate quantification of 2-(4-Chlorophenyl)ethanol is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques employed.[5]
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).[5]
-
Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40, v/v).[5]
-
Flow Rate : 1.0 mL/min.[5]
-
Column Temperature : 30°C.[5]
-
Injection Volume : 10 µL.[5]
-
Detection Wavelength : 225 nm.[5]
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[5]
Gas Chromatography (GC) Protocol
-
Instrumentation : A GC system with a Flame Ionization Detector (FID).[5]
-
Column : HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium.
-
Inlet Temperature : 250°C.[5]
-
Injection Mode : Split (10:1).[5]
-
Injection Volume : 1 µL.[5]
-
Oven Temperature Program : Start at 100°C (hold 1 min), ramp at 15°C/min to 220°C (hold 2 min).[5]
-
Detector Temperature : 280°C.[5]
-
Sample Preparation : Dissolve the sample in methanol to a concentration within the calibration range.
Caption: General workflow for HPLC and GC analysis.
Biological Activity and Applications
2-(4-Chlorophenyl)ethanol is recognized for its potential applications in both pharmaceuticals and agrochemicals.[1]
-
Antimicrobial and Insecticidal Properties : Preliminary studies have suggested that 2-(4-Chlorophenyl)ethanol possesses antimicrobial and insecticidal effects, making it a compound of interest for further investigation in medicinal chemistry and as a potential component in the development of pesticides.[1]
-
Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of various biologically active compounds.[1]
-
PROTAC Linker : 2-(4-Chlorophenyl)ethanol is described as a PROTAC linker.[2] PROTACs are heterobifunctional molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins, representing an innovative approach in drug discovery.[2]
-
Chemical Research : As a building block, it is used for synthesizing more complex organic molecules and for studying reaction mechanisms.[1]
References
- 1. Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3 [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-(4-Chlorophenyl)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
